3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as hydroxyl, methoxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as hydroxyl and nitrile allows for various interactions with biological molecules, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activities.
Thiazolopyridines: Similar to thiazolopyrimidines, these compounds have a fused thiazole-pyridine ring system and are known for their biological activities.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential applications. The combination of chlorophenyl, hydroxy, methoxy, and nitrile groups in a single molecule provides a unique platform for various chemical and biological interactions.
Properties
Molecular Formula |
C21H17ClN2O4S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O4S/c1-28-18-8-12(2-7-17(18)25)15-9-19(26)24-20(16(15)10-23)29-11-21(24,27)13-3-5-14(22)6-4-13/h2-8,15,25,27H,9,11H2,1H3 |
InChI Key |
CFGXOIAOQLKDKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O)O |
Origin of Product |
United States |
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